molecular formula C8H7ClO2S B3353314 3-Chloro-5-(methylthio)benzoic acid CAS No. 53985-46-9

3-Chloro-5-(methylthio)benzoic acid

Cat. No.: B3353314
CAS No.: 53985-46-9
M. Wt: 202.66 g/mol
InChI Key: NHMAJWOUAWHETL-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7ClO2S and a molecular weight of 202.66 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the third position and a methylthio group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methylthio)benzoic acid typically involves the chlorination of 5-(methylthio)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 5-(methylthio)benzoic acid

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3-Chloro-5-(methylthio)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and methylthio groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylthio)benzoic acid: Similar structure but with the chlorine atom at the second position.

    3-(Methylthio)benzoic acid: Lacks the chlorine atom, only has the methylthio group.

    3-Chloro-4-(methylthio)benzoic acid: Chlorine atom at the third position and methylthio group at the fourth position.

Uniqueness

3-Chloro-5-(methylthio)benzoic acid is unique due to the specific positioning of the chlorine and methylthio groups, which can influence its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs .

Properties

IUPAC Name

3-chloro-5-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMAJWOUAWHETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to procedure of Example 14, 3-mercapto-5-chlorobenzoic acid is contacted with methyl iodide in methanol containing potassium hydroxide as the base to yield the desired product in 70% yield, m.p. 148°-150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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